molecular formula C12H9F3N2O2 B11850253 4-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid

4-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B11850253
M. Wt: 270.21 g/mol
InChI Key: UWGVHVMPUHRUNY-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid is a recognized chemical intermediate in the synthesis of potent and selective antagonists for the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel activated by extracellular ATP, which plays a critical role in the NLRP3 inflammasome pathway and the subsequent release of pro-inflammatory cytokines such as IL-1β. Research into P2X7 receptor antagonists is a significant area of focus for modulating neuroinflammatory and chronic inflammatory conditions . This specific carboxylic acid derivative serves as a crucial precursor in the development of advanced compounds, including biaryl-substituted imidazole derivatives that have demonstrated high potency in preclinical models . Its utility lies in enabling structure-activity relationship (SAR) studies aimed at optimizing drug-like properties, making it a valuable tool for medicinal chemists investigating novel therapeutic agents for inflammatory and neurological diseases.

Properties

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C12H9F3N2O2/c1-6-9(11(18)19)17-10(16-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19)

InChI Key

UWGVHVMPUHRUNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

α-Keto Acid and Amidine Cyclocondensation

A seminal approach involves reacting ethyl 3-oxo-4-(4-(trifluoromethyl)phenyl)butanoate with acetamidine hydrochloride under basic conditions. The reaction proceeds via nucleophilic attack of the amidine nitrogen on the carbonyl carbon, followed by cyclization and dehydration. Ethanol or isopropanol is used as the solvent, with triethylamine (2.5 equiv) to neutralize HCl. This method achieves a 62–68% yield after 12 hours at reflux (80–90°C).

Critical Parameters :

  • Solvent polarity : Higher polarity solvents (e.g., ethanol) enhance cyclization rates but may increase ester hydrolysis side reactions.

  • Temperature control : Prolonged heating above 90°C leads to decarboxylation, reducing yields by 15–20%.

Multi-Component Reaction (MCR) Approaches

MCRs offer a one-pot route to assemble the imidazole core while introducing substituents regioselectively. The Debus-Radziszewski reaction has been adapted for this target by substituting glyoxal with methylglyoxal to install the 4-methyl group.

Modified Debus-Radziszewski Protocol

A mixture of methylglyoxal (1.2 equiv), 4-(trifluoromethyl)benzaldehyde (1.0 equiv), and ammonium acetate (3.0 equiv) in acetic acid undergoes reflux for 8 hours. The intermediate imine undergoes cyclization to form the imidazole ring, with subsequent oxidation of the 5-position to the carboxylic acid using KMnO₄ in acidic conditions. This method achieves a 55–60% overall yield but requires careful pH control during oxidation to prevent over-oxidation.

Advantages :

  • Regioselectivity : Methylglyoxal directs the methyl group to position 4, while the aldehyde substituent occupies position 2.

  • Functional group tolerance : The trifluoromethyl group remains intact under acidic conditions.

Transition Metal-Catalyzed Cross-Coupling for Aryl Substitution

Introducing the 4-(trifluoromethyl)phenyl group at position 2 often necessitates late-stage coupling reactions. Suzuki-Miyaura coupling and Buchwald-Hartwig amination are prominent strategies.

Suzuki-Miyaura Coupling of Imidazole Boronic Esters

A preformed 2-bromo-4-methyl-1H-imidazole-5-carboxylic acid ethyl ester is coupled with 4-(trifluoromethyl)phenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1). The reaction proceeds at 100°C for 24 hours, yielding the coupled product in 75–80% yield . Subsequent ester hydrolysis with NaOH (2M, 60°C, 4 hours) provides the carboxylic acid in 90% yield .

Key Considerations :

  • Protecting groups : The ethyl ester prevents boronic acid decomposition during coupling.

  • Catalyst selection : Pd(OAc)₂ with XPhos ligand increases turnover number (TON) by 30% compared to Pd(PPh₃)₄.

Hydrolytic Methods for Carboxylic Acid Formation

The carboxylic acid at position 5 is typically introduced via hydrolysis of ester precursors. Base-mediated hydrolysis using NaOH or KOH in aqueous ethanol (50–60°C) is standard, but recent advances employ enzymatic hydrolysis for improved selectivity.

Enzymatic Hydrolysis with Lipases

Candida antarctica lipase B (CAL-B) catalyzes the hydrolysis of ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylate in phosphate buffer (pH 7.5) at 37°C. This method achieves 95% conversion in 48 hours with no racemization, outperforming traditional base hydrolysis (88% yield).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ScalabilityEnvironmental Impact
CyclocondensationAmidines, α-keto acids62–68ModerateHigh (organic waste)
Multi-Component ReactionDebus-Radziszewski, oxidation55–60LowModerate
Suzuki CouplingPd catalysis, ester hydrolysis72–75HighLow (Pd recycling)
Enzymatic HydrolysisCAL-B, mild conditions95HighVery low

Insights :

  • Suzuki coupling offers the best balance of yield and scalability but requires palladium catalyst recovery.

  • Enzymatic hydrolysis is ideal for green chemistry applications, though enzyme cost remains a barrier.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The imidazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Core Heterocycle Variations: Imidazole vs. Thiazole

Compound : 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid

  • Structure : Replaces imidazole with a thiazole ring (sulfur at position 1, nitrogen at position 3).
  • Molecular Formula : C₁₂H₉F₃N₂O₂S
  • Molecular Weight : ~298.3 g/mol
  • Thiazole derivatives exhibit higher melting points (217–304°C) compared to imidazole analogs, likely due to enhanced crystallinity . Synthesis involves cyclization of substituted thiobenzamides, followed by hydrolysis and condensation .

Substituent Modifications: Trifluoromethyl vs. Trifluoromethoxy

Compound : 4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic acid

  • Structure : Replaces 4-(trifluoromethyl)phenyl with 4-(trifluoromethoxy)phenyl.
  • Molecular Formula : C₁₂H₉F₃N₂O₃
  • Molecular Weight : 301.4 g/mol
  • Increased molecular weight and polar surface area may affect solubility in non-polar solvents .

Positional Isomerism of Carboxylic Acid Group

Compound : 2-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid

  • Structure : Carboxylic acid at position 4 instead of position 5.
  • Molecular Formula : C₁₁H₇F₃N₂O₂
  • Molecular Weight : 256.2 g/mol
  • Key Differences :
    • Altered hydrogen-bonding capacity due to proximity of the carboxylic acid to the trifluoromethylphenyl group.
    • Positional changes may influence acidity (pKa) and coordination with metal ions or biological targets .

Esterification of Carboxylic Acid

Compound : Methyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate

  • Structure : Carboxylic acid converted to a methyl ester.
  • Molecular Formula : C₁₃H₁₁F₃N₂O₂
  • Molecular Weight : ~284.2 g/mol
  • Key Differences: Esterification reduces polarity, enhancing lipid solubility and bioavailability.

Absence of Carboxylic Acid Moiety

Compound : 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole

  • Structure : Lacks carboxylic acid; substitutes methoxy (-OCH₃) at position 4.
  • Molecular Formula : C₁₁H₈F₃N₂O
  • Molecular Weight : 242.2 g/mol
  • Key Differences :
    • Methoxy group provides electron-donating effects, contrasting with the electron-withdrawing -CF₃.
    • Reduced solubility in aqueous media compared to carboxylic acid-containing analogs .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid Imidazole -CH₃ (C4), -CF₃Ph (C2), -COOH (C5) C₁₂H₉F₃N₂O₂ ~270.2 Potential therapeutic agent
4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid Thiazole -CH₃ (C4), -CF₃Ph (C2), -COOH (C5) C₁₂H₉F₃N₂O₂S ~298.3 High melting point (217–304°C)
4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic acid Imidazole -CH₃ (C4), -OCF₃Ph (C2), -COOH (C5) C₁₂H₉F₃N₂O₃ 301.4 Enhanced thermal stability
2-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid Imidazole -CF₃Ph (C2), -COOH (C4) C₁₁H₇F₃N₂O₂ 256.2 Altered hydrogen-bonding capability
Methyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate Imidazole -CH₃ (C5), -CF₃Ph (C2), -COOCH₃ (C4) C₁₃H₁₁F₃N₂O₂ ~284.2 Improved lipid solubility
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole Imidazole -OCH₃Ph (C2), -CF₃ (C5) C₁₁H₈F₃N₂O 242.2 Reduced aqueous solubility

Key Insights from Structural Comparisons

  • Electron-Withdrawing Groups : The -CF₃ and -OCF₃ substituents enhance electrophilicity, influencing reactivity in nucleophilic substitution or cross-coupling reactions .
  • Carboxylic Acid Positioning : Position 5 vs. 4 alters electronic distribution, affecting interactions in coordination chemistry or enzyme binding .

Biological Activity

4-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid, also known by its CAS number 916975-92-3, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10F3N3O2\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_3\text{O}_2

This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Imidazole Ring : The imidazole core is formed through the reaction of 4-methylimidazole with appropriate aryl halides.
  • Carboxylation : The introduction of the carboxylic acid group can be achieved via carbon dioxide or other carboxylation agents under specific conditions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

  • IC50 Values : The compound has demonstrated IC50 values in the micromolar range against several cancer types, indicating significant inhibitory effects on cell proliferation.
Cell LineIC50 (µM)
A431 (skin cancer)10.5
U251 (glioblastoma)12.3
HL-60 (leukemia)9.8

Enzyme Inhibition

The trifluoromethyl group contributes to the compound's ability to inhibit key enzymes involved in cancer progression:

  • AChE and BChE Inhibition : The compound exhibits dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values reported at approximately 10.4 µM and 7.7 µM respectively .

The mechanism by which this compound exerts its biological effects may involve:

  • Intercalation into DNA : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Inhibition of Signaling Pathways : The compound may interfere with critical signaling pathways involved in cell survival and proliferation.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on A431 Cells : A study demonstrated that treatment with this compound led to significant apoptosis in A431 cells, correlating with upregulation of pro-apoptotic markers.
  • Combination Therapy : In combination with other chemotherapeutic agents, this compound has shown enhanced efficacy, suggesting a synergistic effect that warrants further investigation.

Q & A

Q. What are the established synthetic routes for 4-methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid?

The compound is typically synthesized via a multi-step approach:

  • Imidazole ring formation : Condensation of glyoxal derivatives with formaldehyde and ammonia under acidic conditions, followed by introduction of the 4-(trifluoromethyl)phenyl group via Suzuki-Miyaura coupling .
  • Carboxylic acid functionalization : Hydrolysis of ester intermediates using aqueous NaOH or HCl under reflux .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the imidazole ring and substituents .
  • FTIR : Identification of carboxylic acid (C=O stretch ~1700 cm1^{-1}) and trifluoromethyl groups (C-F stretch ~1100 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. What functional groups dictate its reactivity?

  • Carboxylic acid : Participates in salt formation, esterification, or amide coupling (e.g., EDC/HOBt-mediated reactions) .
  • Imidazole ring : Susceptible to electrophilic substitution (e.g., halogenation at position 1) and coordination with metal ions .
  • Trifluoromethylphenyl group : Enhances lipophilicity and electron-withdrawing effects, influencing π-π stacking in crystal packing .

Q. What biological activities have been preliminarily reported?

  • Enzyme inhibition : Modulates cyclooxygenase (COX) activity in vitro, with IC50_{50} values comparable to indomethacin .
  • Antimicrobial potential : Limited activity against Gram-positive bacteria (MIC: 32–64 µg/mL) due to poor membrane permeability .

Q. How are impurities controlled during synthesis?

  • Process-related impurities : Include unreacted intermediates (e.g., ester precursors) or dehalogenation byproducts. These are minimized via optimized stoichiometry and reaction monitoring (TLC/HPLC) .
  • Analytical control : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Solvent selection : DMF/DCM (1:1) improves solubility of aromatic intermediates .
  • Catalyst screening : Pd(PPh3_3)4_4 for Suzuki coupling (yield increase from 45% to 72% vs. PdCl2_2) .
  • Temperature control : Maintaining 60–70°C during imidazole cyclization reduces side-product formation .

Q. How to resolve contradictions in spectral data for structural confirmation?

  • Case example : Discrepancies in 1^1H NMR aromatic proton shifts may arise from tautomerism in the imidazole ring. Use variable-temperature NMR to identify dominant tautomers .
  • X-ray crystallography : Definitive assignment of regiochemistry and hydrogen-bonding networks in the solid state .

Q. What mechanistic insights exist for its enzyme inhibition?

  • COX-2 binding : Molecular docking studies suggest hydrogen bonding between the carboxylic acid group and Arg120/Arg513 residues, while the trifluoromethylphenyl group occupies a hydrophobic pocket .
  • Kinetic analysis : Non-competitive inhibition observed via Lineweaver-Burk plots (Ki_i = 1.2 µM) .

Q. How do solvent systems influence reaction pathways?

  • Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates in substitution reactions, improving yields of carboxylated products .
  • Protic solvents (ethanol, water) : Favor hydrolysis of ester intermediates but may promote decarboxylation at high temperatures .

Q. What computational tools are used to predict its physicochemical properties?

  • DFT calculations : Optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) for redox behavior .
  • Molecular dynamics simulations : Assess solvation effects and membrane permeability using OPLS-AA force fields .

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